N,N-dicyclohexyl-3-nitrobenzenesulfonamide
Description
N,N-dicyclohexyl-3-nitrobenzenesulfonamide is an organic compound characterized by its unique structure, which includes two cyclohexyl groups attached to a nitrobenzenesulfonamide moiety
Properties
IUPAC Name |
N,N-dicyclohexyl-3-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4S/c21-20(22)17-12-7-13-18(14-17)25(23,24)19(15-8-3-1-4-9-15)16-10-5-2-6-11-16/h7,12-16H,1-6,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOPMYWVJEWFMOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N(C2CCCCC2)S(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dicyclohexyl-3-nitrobenzenesulfonamide typically involves the reaction of 3-nitrobenzenesulfonyl chloride with dicyclohexylamine. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under basic conditions provided by a base like triethylamine. The reaction proceeds through the formation of an intermediate sulfonamide, which is then isolated and purified .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions to enhance yield and purity. The process involves large-scale reactors and continuous monitoring of reaction parameters to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
N,N-dicyclohexyl-3-nitrobenzenesulfonamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride.
Major Products Formed
Reduction: The major product is N,N-dicyclohexyl-3-aminobenzenesulfonamide.
Substitution: The products vary depending on the nucleophile used, resulting in different substituted sulfonamides.
Scientific Research Applications
N,N-dicyclohexyl-3-nitrobenzenesulfonamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-dicyclohexyl-3-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, potentially leading to various biological effects. The sulfonamide group can also participate in hydrogen bonding and other interactions with proteins and enzymes, influencing their activity .
Comparison with Similar Compounds
Similar Compounds
N,N-dicyclohexylcarbodiimide: Used as a coupling agent in peptide synthesis.
N,N-dicyclohexylurea: A byproduct in reactions involving N,N-dicyclohexylcarbodiimide.
N,N-diethyl-3-nitrobenzenesulfonamide: Similar structure but with ethyl groups instead of cyclohexyl groups.
Uniqueness
N,N-dicyclohexyl-3-nitrobenzenesulfonamide is unique due to its combination of cyclohexyl groups and a nitrobenzenesulfonamide moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific synthetic and research applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
